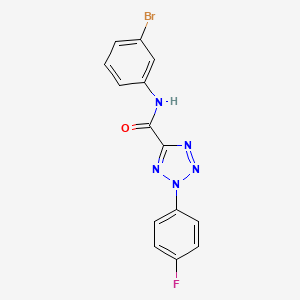

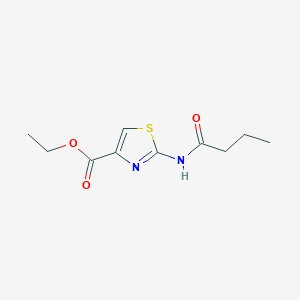

N-(3-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrazole ring, followed by the addition of the phenyl groups through a process like electrophilic aromatic substitution. The bromine and fluorine atoms would likely be added through halogenation reactions. The carboxamide group could be added through a reaction like amide coupling .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar tetrazole ring and the phenyl rings. The electronegative halogen atoms (bromine and fluorine) would create areas of high electron density, and the polar carboxamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The halogens could be replaced through nucleophilic aromatic substitution reactions. The compound could also participate in acid-base reactions involving the tetrazole ring or the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the halogens and the carboxamide group would likely make it relatively polar, affecting its solubility and reactivity .Applications De Recherche Scientifique

Radiotracer Synthesis for PET Imaging

Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, ([18F] NIDA-42033), through nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This synthesis is significant for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) imaging. The specific radioactivity and radiochemical purity of these compounds were highly suitable for PET applications (Katoch-Rouse & Horti, 2003).

Antiallergic Activity

Ford et al. (1986) investigated the synthesis and antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. They established a relationship between structure and antiallergic activity, focusing on potent derivatives. This research highlights the application of similar chemical structures in the development of antiallergic drugs (Ford et al., 1986).

Inhibition of Dihydroorotate Dehydrogenase

Knecht and Löffler (1998) demonstrated the inhibitory effects of isoxazol derivatives like leflunomide on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis. This study provides insights into the potential applications of related compounds in immunosuppressive therapy and the treatment of rheumatic diseases (Knecht & Löffler, 1998).

Antitumor Activity

Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, focusing on compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one. This research contributes to understanding the potential use of related chemical structures in developing antitumor agents (Stevens et al., 1984).

Fluorescence Applications in Analytical Chemistry

Narita and Kitagawa (1989) synthesized highly sensitive fluorescence derivatization reagents for carboxylic acids, which have applications in high-performance liquid chromatography (HPLC). This work is relevant for developing sensitive detection methods for various compounds in analytical chemistry (Narita & Kitagawa, 1989).

Development of Fluorescence Sensors

Kiani et al. (2020) developed a carboxamide-based off–on switch fluorescence sensor for metal ions like Hg2+, Zn2+, and Cd2+. This innovation has potential applications in environmental monitoring and medical diagnostics (Kiani et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYKDUWRQOSYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2925803.png)

![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)

![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2925815.png)

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)